REACTION_CXSMILES
|
C(OC([NH:11][CH2:12][C:13]#[C:14][C:15]1[CH:16]=[CH:17][C:18]([C:21]#[C:22][CH2:23][NH:24]C(=O)OCC2C=CC=CC=2)=[N:19][CH:20]=1)=O)C1C=CC=CC=1.[H][H]>CO>[NH2:11][CH2:12][CH2:13][CH2:14][C:15]1[CH:16]=[CH:17][C:18]([CH2:21][CH2:22][CH2:23][NH2:24])=[N:19][CH:20]=1
|
Name
|
2,5-di(3-benzyloxycarbonylaminoprop-1-ynyl)pyridine
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCC#CC=1C=CC(=NC1)C#CCNC(OCC1=CC=CC=C1)=O
|
Name
|
Pd Al2O3
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered through Solka-flok
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
WASH
|
Details
|
The filtrate and wash
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCC=1C=CC(=NC1)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |